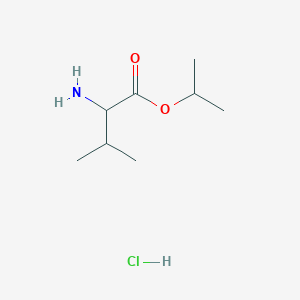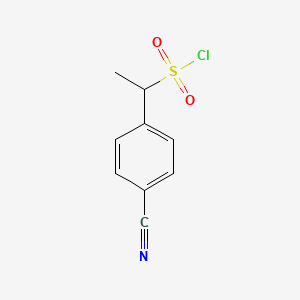
1-(4-Cyanophenyl)ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Cyanophenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H8ClNO2S. It is a sulfonyl chloride derivative, characterized by the presence of a cyanophenyl group attached to an ethane sulfonyl chloride moiety. This compound is of interest in various chemical research and industrial applications due to its reactivity and functional group versatility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Cyanophenyl)ethane-1-sulfonyl chloride can be synthesized through several synthetic routes. One common method involves the reaction of 1-(4-cyanophenyl)ethane-1-sulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows: [ \text{C}_9\text{H}_9\text{NO}_3\text{S} + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_8\text{ClNO}_2\text{S} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Cyanophenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The cyanophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) under basic conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Sulfonamides: Formed from nucleophilic substitution.
Nitrated or Halogenated Derivatives: Formed from electrophilic aromatic substitution.
Reduced Sulfonamides: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
1-(4-Cyanophenyl)ethane-1-sulfonyl chloride finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential therapeutic applications due to its ability to form bioactive sulfonamide derivatives.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-cyanophenyl)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide bonds, which are important in various biochemical processes. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
Vergleich Mit ähnlichen Verbindungen
1-(4-Nitrophenyl)ethane-1-sulfonyl chloride: Similar structure but with a nitro group instead of a cyano group.
1-(4-Methylphenyl)ethane-1-sulfonyl chloride: Similar structure but with a methyl group instead of a cyano group.
1-(4-Chlorophenyl)ethane-1-sulfonyl chloride: Similar structure but with a chloro group instead of a cyano group.
Uniqueness: 1-(4-Cyanophenyl)ethane-1-sulfonyl chloride is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications where the cyano group plays a crucial role .
Eigenschaften
Molekularformel |
C9H8ClNO2S |
|---|---|
Molekulargewicht |
229.68 g/mol |
IUPAC-Name |
1-(4-cyanophenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO2S/c1-7(14(10,12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,1H3 |
InChI-Schlüssel |
JUFHUBYEIFGCRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C#N)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


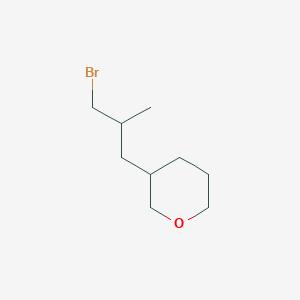
![9-Oxa-1-azaspiro[5.5]undecan-2-one](/img/structure/B13226155.png)
![[(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol](/img/structure/B13226161.png)
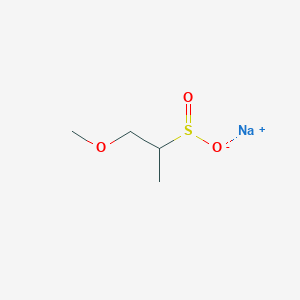
![2-[(4-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13226174.png)
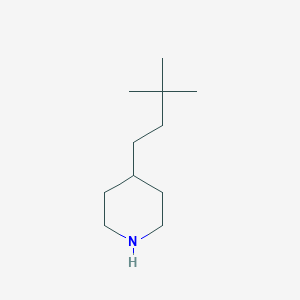
![6-(Iodomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane](/img/structure/B13226186.png)
![2-{4-fluoro-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid](/img/structure/B13226191.png)
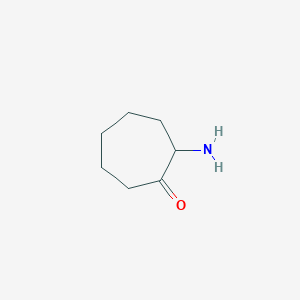
![2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane](/img/structure/B13226202.png)
![2-(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)acetic acid](/img/structure/B13226205.png)
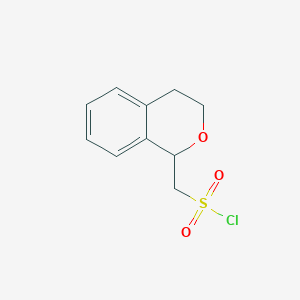
![1-(6,7-Dihydro-4H-pyrano[3,4-D][1,3]oxazol-2-YL)methanamine](/img/structure/B13226210.png)
